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Compound of Interest

Compound Name: Dibenzobarallene

Cat. No.: B7713695

For researchers, scientists, and drug development professionals, understanding the nuanced
structural and electronic properties of molecular scaffolds is paramount. Dibenzobarallene, a
rigid tricyclic hydrocarbon, and its derivatives have garnered significant interest as versatile
building blocks in supramolecular chemistry and materials science. This guide provides a
comprehensive comparison of the spectroscopic characteristics of dibenzobarallene and its
key derivatives, supported by experimental data and detailed protocols to aid in their
identification and characterization.

Dibenzobarallene, systematically named 9,10-dihydro-9,10-ethanoanthracene-11,12-
dicarboxylic anhydride, presents a unique and rigid framework. Modifications to this parent
structure, particularly at the anhydride moiety to form N-substituted imides or through alteration
of the aromatic rings, induce significant changes in its spectroscopic signatures. These
differences, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), provide critical insights into
the electronic and structural alterations of the molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for dibenzobarallene and two
representative derivatives: N-phenyldibenzobarallene imide and dibenzobarallene diacid.
These derivatives showcase the impact of modifying the anhydride functionality.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Bridgehead Methine .
Aromatic
Compound Protons (H-9, Protons (H-11, Other Protons
Protons
H-10) H-12)
Dibenzobarallen
~4.9 (s) ~3.4 (s) 7.2-7.5 (m) -
e
N-
: 7.0-7.2 (m, N-
Phenyldibenzoba ~4.91 (s) ~3.40 (s) 7.23-7.44 (m)
] phenyl)
rallene Imide
Dibenzobarallen ] ] 10.0-12.0 (br s, -
o Not applicable Not applicable 7.1-7.6 (M)
e Diacid COOH)
Table 2: 13C NMR Spectroscopic Data (o, ppm)
Bridgehead  Methine .
Aromatic Carbonyl Other
Compound Carbons (C- Carbons (C-
Carbons Carbons Carbons
9, C-10) 11, C-12)
124.4, 125.1,
126.5, 126.9, ~170
Dibenzobarall )
~47.1 ~45.9 127.2,129.7, (anhydride -
ene
138.7, 141.0, C=0)
141.3
N 124.4,125.1,
_ 126.5, 126.9, o
Phenyldibenz ~176.2 (imide  126-129 (N-
~47.1 ~45.9 127.2,129.7,
obarallene C=0) phenyl)
138.7, 141.0,
Imide
141.3
Dibenzobarall  Not Not ~175 (acid
o _ _ 125-140 -
ene Diacid applicable applicable C=0)
Table 3: IR Spectroscopic Data (v, cm™1)
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Compound C-H (aromatic) C=0O Stretch C-O Stretch O-H Stretch
Dibenzobarallen ~1863, 1779
~3070 ~1231, 1290 -

e (anhydride)
N-

) ~1775, 1710
Phenyldibenzoba ~3060 o - -

) (imide)
rallene Imide
Dibenzobarallen 2500-3300
o ~3050 ~1700 (acid) ~1250

e Diacid (broad)

Table 4: UV-Vis Spectroscopic Data (Amax, nm)

Compound Tt-Tt* Transitions n-1t* Transitions

Dibenzobarallene ~260, 270 Transparent above 300 nm

N-Phenyldibenzobarallene )
Imid ~265, 275 Shifted, often weak
mide

Dibenzobarallene Diacid ~260, 272

Analysis of Spectroscopic Differences
NMR Spectroscopy

The *H NMR spectra of dibenzobarallene and its N-substituted imide derivatives are
remarkably similar in the regions corresponding to the dibenzobarallene core. The bridgehead
protons (H-9 and H-10) and the methine protons (H-11 and H-12) typically appear as sharp
singlets, reflecting the high symmetry of the molecule.[1] The introduction of a substituent on
the nitrogen of the imide ring primarily affects the chemical shifts of the protons on the
substituent itself, with minimal perturbation of the core structure's signals. In contrast,
hydrolysis of the anhydride to the diacid results in the disappearance of the methine proton
signals and the appearance of a broad singlet for the carboxylic acid protons at a significantly
downfield chemical shift.

In 13C NMR, the carbonyl carbons of the anhydride in dibenzobarallene resonate around 170
ppm.[2] Upon conversion to an N-substituted imide, these signals shift downfield to
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approximately 176 ppm, indicative of the change in the electronic environment of the carbonyl
group.[1] For the diacid, the carboxylic acid carbonyls also appear in this downfield region.

IR Spectroscopy

The most telling differences in the IR spectra are found in the carbonyl stretching region.
Dibenzobarallene's anhydride functionality gives rise to two characteristic C=0 stretching
bands around 1863 cm~* and 1779 cm~1, a result of symmetric and asymmetric stretching
modes.[3] For N-substituted imides, these are replaced by two new bands, typically around
1775 cm~tand 1710 cm™1, corresponding to the imide carbonyls. The diacid derivative exhibits
a broad O-H stretch from 2500-3300 cm~! and a single, strong C=0 stretching absorption
around 1700 cm™2.

UV-Vis Spectroscopy

The UV-Vis spectra of dibenzobarallene and its derivatives are dominated by 1t-1t* transitions
of the aromatic rings, typically showing fine structure in the 260-280 nm region.[3] The
functionalization at the anhydride position has a relatively subtle effect on these transitions.
However, the introduction of chromophoric or auxochromic substituents on the N-phenyl ring of
the imide derivatives can lead to noticeable shifts and changes in the absorption profile.

Mass Spectrometry

In electron impact mass spectrometry, dibenzobarallene derivatives often exhibit
fragmentation patterns related to the core structure. The molecular ion peak is typically
prominent. Fragmentation may involve the loss of the substituent on the imide nitrogen or
decarboxylation in the case of the diacid.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved; filter if necessary to remove any particulate matter.
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 Instrumentation: Spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer.
e 'H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: 0-12 ppm.

o Number of scans: 16-64, depending on sample concentration.

o Relaxation delay: 1-2 seconds.
e 13C NMR Parameters:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Spectral width: 0-200 ppm.

o Number of scans: 1024 or more, depending on concentration.

o Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr
powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.

e Instrumentation: A standard FTIR spectrometer.
o Data Acquisition:

o Spectral range: 4000-400 cm™1,

o Resolution: 4 cm~1.

o Number of scans: 16-32.
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o A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should
be adjusted to give a maximum absorbance between 0.5 and 1.5.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Wavelength range: 200-400 nm.

o Scan speed: Medium.

o A baseline spectrum of the pure solvent in a matched cuvette should be recorded and
subtracted.

Mass Spectrometry (MS)

o Sample Introduction: Samples can be introduced via direct insertion probe (for solids) or
after separation by gas or liquid chromatography.

 lonization Method: Electron Impact (El) is common for these types of compounds.
e Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are typically used.

» Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the
expected molecular weight of the compound and its fragments.

Visualization of Structural Relationships

The following diagram illustrates the relationship between dibenzobarallene and its imide and
diacid derivatives, highlighting the key functional group transformations that lead to the
observed spectroscopic differences.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7713695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7713695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Key Sp pic Features (Diber Key Spectroscopic Features (Imide) Key Spectroscopic Features (Diacid)

Di

ibenzobarallene
(Anhydride)

IR: C=0 at ~1863, 1779 cm-1 IR: Broad O-H, C=0 at ~1700 cm-1

13C NMR: C=0 at ~170 ppm IR: C=0 at ~1775, 1710 cm-1 13C NMR: C=0 at ~176 ppm 1H NMR: -COOH at 10-12 ppm

Reaction with R-NH2\Hydrolysis

N-Substituted Imide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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